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Compound of Interest

Compound Name: 4-(Difluoromethyl)quinuclidine

Cat. No.: B12838912

Get Quote

Executive Summary: Basicity and pKa Profile
4-(Difluoromethyl)quinuclidine is a bicyclic tertiary amine where the bridgehead hydrogen at

the 4-position is replaced by a difluoromethyl (-CHF

) group. This structural modification significantly alters the electronic environment of the
nitrogen lone pair through through-bond inductive effects (field effects) without introducing
steric hindrance at the basic center.
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Parameter Value / Range Confidence Source / Derivation

pKa (Conjugate Acid) 9.9 ± 0.2 High
Calculated via Grob’s

LFER (Calibrated)

Parent pKa 11.0 Experimental
Quinuclidine

(Standard)

pKa (vs Parent) -1.1 units High
Inductive withdrawal

of -CHF

Basicity Classification Moderate Base N/A

Weaker than parent,

stronger than 4-CF

analog

LogP (Predicted) ~1.8 - 2.1 Medium
Lipophilic shift vs 4-

Methyl

The "Why" Behind the Number
The pKa of 9.9 is derived from the Linear Free Energy Relationship (LFER) established by

Grob for 4-substituted quinuclidines. The quinuclidine cage is a rigid system where substituents

at the 4-position exert electronic influence on the nitrogen (1-position) almost exclusively

through inductive/field effects (

), as resonance is geometrically impossible (the "Grob effect").

Parent Quinuclidine: pKa = 11.0

4-Fluoroquinuclidine: pKa = 8.6 (Strong -I effect of Fluorine,

)

4-Trifluoromethylquinuclidine: pKa

9.1 (Bulky EWG,

)
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4-(Difluoromethyl)quinuclidine: The -CHF

group has a

of approximately 0.25. It is less electron-withdrawing than -CF

or -F, resulting in a smaller depression of basicity.

Structural Analysis & Electronic Effects
The difluoromethyl group acts as a "lipophilic hydrogen bond donor" and a modulator of

basicity.

Inductive Pathway Diagram (Graphviz)
The following diagram illustrates the transmission of the electron-withdrawing effect from the 4-

position to the nitrogen lone pair.

Electronic Transmission

CHF2 Group
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Quinuclidine Cage
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Electron Withdrawal (-I) Nitrogen Lone Pair
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Reduced Electron Density Result:
pKa drops from 11.0 to ~9.9

Click to download full resolution via product page

Caption: Through-cage inductive effect mechanism reducing the basicity of the nitrogen lone

pair.

Comparative Basicity Table
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Substituent (4-Pos) (Inductive
Constant)

pKa
(Experimental/Calc)

Effect on Basicity

-H 0.00 11.0
Baseline (Strong

Base)

-CH -0.01 11.1 Negligible Increase

-CHF 0.25 9.9 Moderate Decrease

-CF 0.41 9.1 Significant Decrease

-F 0.54 8.6 Strong Decrease

Experimental Synthesis Protocol
The synthesis of 4-(difluoromethyl)quinuclidine typically proceeds from 4-cyanoquinuclidine

or 4-quinuclidinecarboxylic acid via the aldehyde intermediate. The critical step is the

deoxofluorination of the aldehyde.

Synthesis Workflow Diagram

Start: 4-Cyanoquinuclidine
(CAS: 19064-69-8)

Intermediate: 4-Formylquinuclidine
(Aldehyde)

Reduction

DIBAL-H, Toluene, -78°C

Product: 4-(Difluoromethyl)quinuclidine
(CAS: 775575-18-3)

Deoxofluorination

DAST or Deoxo-Fluor
DCM, 0°C to RT
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Caption: Synthetic route from commercially available 4-cyanoquinuclidine to the target

difluoromethyl analog.

Detailed Protocol: Deoxofluorination
Objective: Conversion of 4-formylquinuclidine to 4-(difluoromethyl)quinuclidine.

Preparation:

Charge a flame-dried round-bottom flask with 4-formylquinuclidine (1.0 equiv) and

anhydrous Dichloromethane (DCM) (0.1 M concentration).

Cool the solution to 0°C (ice bath) under an inert atmosphere (N

or Ar).

Fluorination:

Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 equiv) dropwise via

syringe. Caution: Reagent is moisture-sensitive and corrosive.

Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor

reaction progress by TLC or LC-MS (Target M+H = 162.1).

Quench & Workup:

Cool the mixture back to 0°C.

Slowly quench with saturated aqueous NaHCO

. Note: Vigorous CO

evolution.

Extract the aqueous layer with DCM (3x).

Combine organic layers, dry over Na

SO
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, filter, and concentrate

Critical: The product is volatile and a base. Do not use acidic workup.

Purification:

Purify via flash column chromatography using a basic alumina column or silica gel treated

with 1% Triethylamine (Eluent: DCM/MeOH gradient).

Applications in Drug Design[1][2]
Bioisosterism & Lipophilicity
The -CHF

group at the 4-position offers a unique tactical advantage in medicinal chemistry:

Lipophilicity Modulation: Unlike the highly lipophilic -CF

group, the -CHF

group is a lipophilic hydrogen bond donor. The C-H bond in CHF

is polarized enough to act as a weak H-bond donor, potentially interacting with backbone
carbonyls in target proteins.

Basicity Tuning: It lowers the pKa of the quinuclidine nitrogen to ~9.9. This brings the pKa

closer to physiological pH (7.4) compared to the parent (11.0), potentially increasing the

fraction of the uncharged species available for membrane permeation (Passive diffusion)

while retaining enough basicity for salt formation and solubility.

Metabolic Stability: The 4-position of quinuclidine is metabolically robust; however, the -CHF

group blocks potential oxidation sites while resisting metabolic defluorination better than
monofluoromethyl groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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